2,3-Dichloro-4-nitrophenol

Description

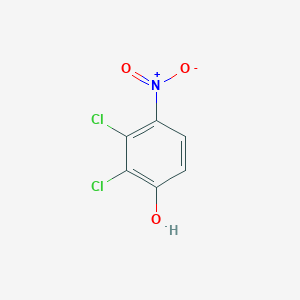

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANZGCKGKOUHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Dichloro-4-nitrophenol CAS number and properties

An In-Depth Technical Guide to 2,3-Dichloro-4-nitrophenol (CAS: 59384-57-5) for Research and Development

Introduction

This compound is a halogenated and nitrated phenolic compound, identified unequivocally by its Chemical Abstracts Service (CAS) number: 59384-57-5.[1][2] As a member of the substituted nitrophenol family, its chemical behavior is dictated by the interplay of the hydroxyl (-OH), nitro (-NO2), and chloro (-Cl) functional groups attached to the benzene ring. These groups modulate the electronic properties and reactivity of the molecule, making it a valuable intermediate and building block in synthetic organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and safety protocols, tailored for professionals in chemical research and drug development.

Part 1: Physicochemical and Structural Characterization

The identity and purity of a chemical reagent are paramount in research and development. The fundamental properties of this compound are summarized below. The presence of the electron-withdrawing nitro and chloro groups significantly increases the acidity of the phenolic proton compared to phenol itself, while the chromophoric nitroaromatic system makes it readily detectable by UV-Vis spectroscopy.

| Identifier | Value | Source |

| CAS Number | 59384-57-5 | [1][2] |

| IUPAC Name | This compound | [1][3] |

| Molecular Formula | C6H3Cl2NO3 | [1][3] |

| Molecular Weight | 208.00 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])Cl)Cl)O | [3] |

| InChIKey | SANZGCKGKOUHJG-UHFFFAOYSA-N | [1][3] |

| Melting Point | 148-150 °C | [4] |

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic nitration of a dichlorophenol precursor. The following protocol, adapted from established procedures, details a reliable method for its laboratory-scale preparation.[4]

Experimental Protocol: Synthesis of this compound

This procedure involves the nitration of 2,3-dichlorophenol. The choice of glacial acetic acid as a solvent is critical; it is polar enough to dissolve the starting material but is unreactive towards the nitrating agent and is less aggressive than concentrated sulfuric acid, which can lead to unwanted side reactions like sulfonation.

Step-by-Step Methodology:

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve 2,3-dichlorophenol in glacial acetic acid. The ratio described in the literature is 200 g of the phenol to 540 ml of acid.[4]

-

Preparation of Nitrating Mixture: Separately, prepare a solution of 90% nitric acid in glacial acetic acid. A reported ratio is 58 ml of nitric acid to 160 ml of acetic acid.[4] This dilution helps to control the reactivity of the nitrating species.

-

Controlled Addition: Cool the dichlorophenol solution and add the nitrating mixture dropwise with constant stirring. Maintaining a low temperature initially is crucial to prevent over-nitration and the formation of by-products.

-

Reaction Progression: After approximately half of the nitrating mixture has been added, the reaction can be allowed to warm to ambient temperature.[4] This gradual temperature increase drives the reaction to completion without loss of control.

-

Reaction Quenching and Precipitation: Once the addition is complete, stir the mixture for an additional 15 minutes.[4] Then, pour the entire reaction mixture into a large volume of an ice/water slurry. This step serves two purposes: it stops the reaction immediately and precipitates the less water-soluble organic product.

-

Product Isolation: Collect the yellow precipitate by filtration and wash with cold water to remove residual acid and other water-soluble impurities.

Purification Workflow

The crude product may contain isomeric impurities, such as 2-nitro-5,6-dichlorophenol.[4] A two-step purification process is effective.

-

Sublimation: The crude solid is heated under vacuum (e.g., 80°C at 4 torr).[4] The more volatile isomeric by-products will sublimate, leaving the desired, less volatile product behind. This is a key step for removing close-boiling point impurities.

-

Recrystallization: The residue from sublimation is then recrystallized from a suitable solvent, such as toluene.[4] This process removes non-volatile impurities and yields the final product with high purity, as demonstrated by a sharp melting point (148-150°C).[4]

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Proposed Analytical Methodology

For quality control, purity assessment, and quantification in research settings, a robust analytical method is essential. While specific validated methods for this compound are not widely published, a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method can be readily developed based on the analysis of structurally similar compounds like other chlorophenols and nitrophenols.[5]

The aromatic nature and the presence of a nitro-group chromophore make UV detection highly suitable. RP-HPLC is the logical choice as it effectively separates moderately polar organic compounds.

| Parameter | Proposed Condition | Rationale |

| Instrumentation | HPLC with UV-Vis or Photodiode Array (PDA) Detector | Standard equipment for analyzing chromophoric organic molecules. |

| Column | C18, 5 µm, 4.6 x 250 mm | A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Formic or Acetic Acid) | A mixture of a polar (water) and a less polar organic solvent (acetonitrile) is standard for RP-HPLC. The acid improves peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides good separation efficiency and reasonable run times. |

| Detection Wavelength | ~320-350 nm | Nitrophenols exhibit strong absorbance in this region, providing high sensitivity away from the solvent cutoff. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Sample Preparation | Dissolve accurately weighed sample in the mobile phase or acetonitrile and filter through a 0.45 µm syringe filter. | Ensures sample is free of particulates and is compatible with the mobile phase. |

Part 4: Safety, Handling, and Toxicology

As with any laboratory chemical, a thorough understanding of the associated hazards is critical for safe handling. This compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

| Classification | Hazard Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P302+P352, P332+P313 |

| Skin Sensitization | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313 |

| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338+P310 |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |

(Source:[1])

Laboratory Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

Toxicological Insights

Specific toxicological studies on this compound are limited. However, the toxicology of the broader class of nitrophenols provides valuable context. Animal studies on 4-nitrophenol have shown that exposure can lead to hematological effects, specifically a disorder that reduces the oxygen-carrying capacity of blood (methemoglobinemia).[6][7] Skin and eye irritation are also common effects observed with high-dose applications of nitrophenols.[7] Given these findings, it is prudent to assume that this compound may present similar toxicological risks.

Part 5: Applications in Research and Drug Development

Aromatic nitro compounds are foundational synthons in medicinal chemistry and materials science.[8] The nitro group is a versatile functional handle; it can be reduced to an amine, which is a key functional group in a vast array of pharmaceuticals for forming amides, ureas, and sulfonamides. Furthermore, the nitro group itself is a feature in several active pharmaceutical ingredients, such as the antibiotic chloramphenicol and the antitubercular drug pretomanid.[8][9]

While there are no widely documented direct applications of this compound as a therapeutic agent, its structure makes it a highly valuable intermediate:

-

Scaffold for Synthesis: It provides a pre-functionalized benzene ring that can be further elaborated. The chlorine atoms can be substituted via nucleophilic aromatic substitution, and the nitro group can be reduced to an amine.

-

Potential for Bioactive Molecules: The combination of a phenol, a nitro group, and chlorine atoms is found in various bioactive compounds, including pesticides and antiseptics. This suggests its potential as a starting point for the discovery of new agrochemicals or pharmaceuticals.

Conclusion

This compound is a well-defined chemical intermediate with established physicochemical properties and a reliable synthetic route. Its utility in a research and development setting is primarily as a versatile building block for constructing more complex molecular architectures. While specific biological or material applications are not yet broadly established, its structural motifs are common in many bioactive compounds, indicating significant potential for future discoveries. Safe handling, guided by its GHS classification and an understanding of the toxicology of related nitrophenols, is essential for its use in any laboratory setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem.com. Synthesis of 4-nitro-2,3-dichlorophenol. Available from: [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available from: [Link]

-

NIH. Toxicological Profile for Nitrophenols - Health Effects. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

Sources

- 1. 59384-57-5 | this compound - AiFChem [aifchem.com]

- 2. This compound | 59384-57-5 [chemicalbook.com]

- 3. This compound | C6H3Cl2NO3 | CID 12311540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. llojibwe.org [llojibwe.org]

- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dichloro-4-nitrophenol: Structure, Synthesis, and Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dichloro-4-nitrophenol, a halogenated aromatic nitro compound. We will delve into its core chemical identity, including its structure and physicochemical properties, offering a foundational understanding for laboratory professionals. A detailed, field-tested protocol for its synthesis via the electrophilic nitration of 2,3-dichlorophenol is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, this guide discusses the compound's toxicological profile and essential safety protocols, alongside its potential applications as a chemical intermediate in the broader context of pharmaceutical and agrochemical research.

Molecular Identity and Physicochemical Profile

This compound is a substituted phenol characterized by the presence of two chlorine atoms and a nitro group on the benzene ring. Its specific substitution pattern dictates its chemical reactivity and physical properties.

The IUPAC name for this compound is this compound.[1][2] It is also known by the synonym 4-nitro-2,3-dichlorophenol.[1][3] The fundamental chemical and physical characteristics are critical for its application in experimental settings.

Caption: Chemical structure of this compound.

A summary of its key identifiers and properties is provided in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][2][4][5][6] |

| Molecular Weight | 208.00 g/mol | [1][2][4][5][7] |

| CAS Number | 59384-57-5 | [1][2][7][8] |

| Melting Point | 148-150 °C | [3] |

| Appearance | Yellowish solid | [3] |

| InChIKey | SANZGCKGKOUHJG-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])Cl)Cl)O | [1][4] |

Synthesis and Mechanistic Insights

The most direct and common method for preparing this compound is through the electrophilic nitration of 2,3-dichlorophenol. This reaction leverages the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a potent activating group and is ortho, para-directing. The two chloro (-Cl) groups are deactivating yet also ortho, para-directing. The nitration occurs at the C4 position (para to the hydroxyl group), which is sterically accessible and electronically activated by the powerful hydroxyl group.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures.[3]

-

Reaction Setup : Prepare a solution of 2,3-dichlorophenol (200 g) in glacial acetic acid (540 ml) in a suitable reaction vessel.

-

Reagent Preparation : In a separate flask, prepare a nitrating mixture by adding 90% nitric acid (58 ml) to glacial acetic acid (160 ml).

-

Nitration : Cool the solution of 2,3-dichlorophenol. Begin the dropwise addition of the nitrating mixture with constant stirring. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Progression : After approximately half of the nitrating mixture has been added, allow the reaction to warm to ambient temperature. Continue stirring.

-

Completion : Once the addition is complete, stir the reaction mixture for an additional 15 minutes at ambient temperature.

-

Product Isolation : Pour the reaction mixture into a large volume of an ice/water slurry (approx. 3,000 ml). A yellowish solid will precipitate.

-

Collection : Collect the crude product by filtration.

-

Purification :

Causality and Experimental Rationale

The choice of reagents and conditions is critical for both yield and purity.

-

Solvent Choice : Glacial acetic acid serves as a solvent that can moderate the powerful reactivity of nitric acid, ensuring a more controlled nitration process compared to using a stronger acid like sulfuric acid, which could lead to over-nitration or oxidation.

-

Temperature Control : The initial cooling and slow, dropwise addition of the nitrating agent are essential safety and selectivity measures. They prevent a runaway exothermic reaction and minimize the formation of undesired byproducts.

-

Purification Strategy : The multi-step purification is designed to isolate the desired isomer. Sublimation is particularly effective for separating compounds with different volatilities, in this case, removing the more volatile 2-nitro isomer. Subsequent recrystallization from toluene provides a final product of high purity.

Applications in Research and Development

While specific, large-scale industrial applications for this compound are not extensively documented, its structure is of significant interest to researchers. Halogenated nitrophenols are a class of compounds frequently used as intermediates and building blocks in organic synthesis.

Based on the utility of structurally related isomers, such as 2,6-dichloro-4-nitrophenol, it is plausible that this compound serves as a valuable precursor in the synthesis of more complex molecules.[9] These applications are often found in:

-

Agrochemicals : As an intermediate in the synthesis of pesticides and herbicides.[9][10] For example, 2,6-dichloro-4-nitrophenol is a key precursor for the insecticide Hexaflumuron.[10]

-

Pharmaceuticals : As a starting material for the development of novel therapeutic agents. The combination of chloro, nitro, and hydroxyl functional groups provides multiple reaction sites for further chemical modification.

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions. According to the Globally Harmonized System (GHS), it is classified with the signal word "Danger".[2][5]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H317 : May cause an allergic skin reaction.

-

H318 : Causes serious eye damage.

-

H410 : Very toxic to aquatic life with long-lasting effects.

Precautionary Measures & Handling: Researchers and laboratory personnel must use appropriate Personal Protective Equipment (PPE), including:

-

Eye Protection : Chemical safety goggles or a face shield.[11][12]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile).[12]

-

Body Protection : A lab coat and closed-toe shoes.

All handling of this compound should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust.[11][12] In case of exposure, follow standard first-aid procedures and seek immediate medical attention, especially for eye contact.[12]

Conclusion

This compound is a well-defined chemical compound with a straightforward and scalable synthesis route. Its molecular structure, featuring multiple functional groups, makes it a potentially valuable intermediate for synthetic chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-462327). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitro-2,3-dichlorophenol. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 59384-57-5 | this compound. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-3-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.

-

Quick Company. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent (19) - Process for the nitration of substituted phenols.

-

NIST. (n.d.). 2,5-dichloro-4-nitrophenol. NIST WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]

Sources

- 1. This compound | C6H3Cl2NO3 | CID 12311540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 59384-57-5 | this compound - AiFChem [aifchem.com]

- 3. prepchem.com [prepchem.com]

- 4. cenmed.com [cenmed.com]

- 5. arctomsci.com [arctomsci.com]

- 6. pschemicals.com [pschemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | 59384-57-5 [chemicalbook.com]

- 9. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Weight and Mass Spectrum of 2,3-Dichloro-4-nitrophenol

Abstract

Molecular Weight Determination: A Foundational Metric

The molecular weight of a compound is a fundamental property, yet its precise value can be expressed in several ways depending on the analytical context. For 2,3-dichloro-4-nitrophenol, with the molecular formula C₆H₃Cl₂NO₃, understanding these distinctions is critical for accurate mass spectrometry and stoichiometric calculations.[1][2][3]

Chemical Formula and Mass Metrics

The identity of this compound is defined by its constituent atoms. Based on the molecular formula C₆H₃Cl₂NO₃, we can derive the following mass values:

-

Average Molecular Weight: This value is calculated using the weighted average atomic mass of each element, accounting for the natural abundance of its isotopes. It is the standard value used in bulk chemistry and gravimetric analysis.

-

Monoisotopic Mass: This is the mass calculated using the exact mass of the most abundant isotope of each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high accuracy.[4]

-

Nominal Mass: This is the integer mass calculated using the most abundant isotope of each element rounded to the nearest whole number. It is useful for low-resolution mass spectrometry.

Summary of Mass Data

The key mass values for this compound are summarized below for clarity and easy reference.

| Parameter | Value | Reference | Primary Application |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][2] | Foundational Chemical Identity |

| Average Molecular Weight | 208.00 g/mol | [1][2][3][5] | Stoichiometry, Gravimetric Analysis |

| Monoisotopic Mass | 206.9489983 Da | [2] | High-Resolution Mass Spectrometry (HRMS) |

| Nominal Mass | 207 Da | Calculated | Low-Resolution Mass Spectrometry |

Mass Spectrometry Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides information about the molecular weight and structure of an analyte. For a molecule like this compound, mass spectrometry not only confirms the molecular mass but also reveals a characteristic isotopic pattern and predictable fragmentation pathways that serve as a structural fingerprint.

Experimental Protocol: Acquiring a Mass Spectrum

The acquisition of a high-quality mass spectrum requires a systematic workflow, from sample preparation to data analysis. The choice of ionization technique is critical; Electron Ionization (EI) is common for volatile and thermally stable compounds analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), while Electrospray Ionization (ESI) is preferred for Liquid Chromatography-Mass Spectrometry (LC-MS) applications.[7]

-

Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 10-100 µg/mL. Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Calibration: Calibrate the mass spectrometer's m/z scale using a known reference compound (e.g., perfluorotributylamine - PFTBA) across the desired mass range (e.g., m/z 50-300). This step is crucial for achieving high mass accuracy.[4]

-

GC Separation: Inject 1 µL of the prepared sample into the GC-MS system. A typical setup would involve a non-polar capillary column (e.g., DB-5ms) and a temperature gradient to ensure separation from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source. In EI mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection and Spectrum Generation: Ions are detected, and the signal is processed by the data system to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Predicted major fragmentation pathway for this compound.

Summary of Predicted Mass Spectral Data

The table below summarizes the expected key ions in the mass spectrum of this compound, based on the analysis of its 2,6-isomer. [8]

| m/z (for ³⁵Cl isotopes) | Proposed Ion Structure | Neutral Loss | Significance |

|---|---|---|---|

| 207 | [C₆H₃Cl₂NO₃]⁺˙ | - | Molecular Ion (M⁺) |

| 177 | [C₆H₃Cl₂O₂]⁺ | NO | Primary Fragmentation |

| 161 | [C₆H₃Cl₂O]⁺ | NO₂ | Primary Fragmentation |

| 133 | [C₅H₃Cl₂]⁺ | NO₂, CO | Secondary Fragmentation |

Applications in Research and Drug Development

An accurate understanding of a molecule's molecular weight and mass spectral behavior is foundational for numerous applications:

-

Structural Elucidation: The combination of an accurate mass measurement and a unique fragmentation pattern allows scientists to confirm the structure of a synthesized compound or identify an unknown.

-

Purity Assessment: Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful tool for detecting and identifying impurities in a sample, which is a critical step in drug development and quality control. [7]* Metabolite Identification: In drug metabolism studies, researchers use HRMS to identify novel metabolites by searching for predicted mass shifts from the parent drug, a process that relies heavily on accurate mass data.

Conclusion

This compound is a molecule defined by a precise monoisotopic mass of 206.9489983 Da and an average molecular weight of 208.00 g/mol . [1][2]Its mass spectrum is predicted to be characterized by a prominent molecular ion cluster at m/z 207, 209, and 211, which unequivocally confirms the presence of two chlorine atoms. The fragmentation pattern is dominated by the facile loss of nitro group constituents (NO and NO₂), providing further structural confirmation. The data and protocols presented in this guide offer researchers and drug development professionals a robust framework for the analysis and characterization of this and related halogenated nitroaromatic compounds.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-462327). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-3-nitrophenol. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichloro-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

-

NIST. (n.d.). 2,5-dichloro-4-nitrophenol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dichloro-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 59384-57-5 | this compound - AiFChem [aifchem.com]

- 2. This compound | C6H3Cl2NO3 | CID 12311540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. rsc.org [rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. 2,6-Dichloro-4-nitrophenol(618-80-4) MS [m.chemicalbook.com]

Physical and chemical properties of 2,3-Dichloro-4-nitrophenol

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,3-Dichloro-4-nitrophenol (CAS No. 59384-57-5). Intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes available data on the compound's structure, properties, synthesis, reactivity, and safety protocols. While experimental data for this specific isomer is limited in publicly accessible literature, this guide draws upon established chemical principles and data from related isomers to provide a robust and practical resource. Key sections include a detailed, field-tested synthesis protocol, an analysis of its chemical reactivity based on structural attributes, and stringent safety and handling procedures essential for laboratory and industrial settings.

Introduction and Chemical Identity

This compound is a substituted aromatic compound belonging to the family of chlorinated nitrophenols. These compounds are of significant interest in organic synthesis, serving as versatile intermediates in the agrochemical and pharmaceutical industries.[1] The specific arrangement of chloro, nitro, and hydroxyl groups on the benzene ring dictates its unique chemical reactivity and physical properties. The strong electron-withdrawing nature of the nitro group and the chlorine atoms, combined with the activating, ortho-para directing hydroxyl group, creates a molecule with distinct characteristics for electrophilic and nucleophilic substitution reactions.

This guide aims to consolidate the known information regarding this compound, providing a foundational understanding for its use in research and development.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 4-nitro-2,3-dichlorophenol | [2] |

| CAS Number | 59384-57-5 | |

| Molecular Formula | C₆H₃Cl₂NO₃ | [3] |

| Molecular Weight | 208.00 g/mol | [3] |

| InChI | InChI=1S/C6H3Cl2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |

| InChIKey | SANZGCKGKOUHJG-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])Cl)Cl)O | [3] |

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for determining appropriate solvents, reaction conditions, and purification methods. While a complete set of experimentally verified data is not available, the following table summarizes known and computed values.

Table 2: Physicochemical Data of this compound

| Property | Value / Description | Notes and Source |

| Melting Point | 148-150 °C | Experimental value obtained after synthesis and recrystallization from toluene.[2] |

| Boiling Point | Data not available | Isomers like 2,6-Dichloro-4-nitrophenol have a reported boiling point of 285.2 °C, suggesting a high boiling point for this compound as well. |

| Appearance | Yellowish solid | Based on the synthesis product description.[2] |

| Solubility | Poorly soluble in water. More soluble in organic solvents such as toluene, ethanol, ether, and chloroform. | Inferred from the synthesis protocol and general solubility of related dichloronitrophenols.[2][4] |

| pKa | Data not available | The pKa of 4-nitrophenol is 7.15. The additional electron-withdrawing chloro groups are expected to lower the pKa, making this compound more acidic than 4-nitrophenol. |

| XLogP3 | 2.6 | Computed value, indicating moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 | (from the -OH group) |

| Hydrogen Bond Acceptor Count | 4 | (from the -OH and -NO₂ groups) |

Synthesis Protocol: Nitration of 2,3-Dichlorophenol

The primary route for synthesizing this compound is through the electrophilic nitration of 2,3-dichlorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The para position is sterically less hindered, leading to the desired product.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is used as a solvent because it is polar enough to dissolve the starting material and is resistant to nitration under the reaction conditions.

-

Nitrating Agent: A mixture of nitric acid in glacial acetic acid provides a controlled source of the nitronium ion electrophile.

-

Temperature Control: The initial cooling and dropwise addition are critical to manage the exothermic nature of the nitration reaction and prevent the formation of undesired by-products from over-nitration or oxidation. Allowing the reaction to warm to ambient temperature ensures the reaction proceeds to completion.

-

Purification: The product is precipitated in an ice/water mixture, a standard technique to isolate water-insoluble organic compounds. Sublimation is an effective method to remove volatile isomers (like 2-nitro-5,6-dichlorophenol), and a final recrystallization from toluene yields a high-purity product.[2]

Detailed Step-by-Step Methodology[3]

-

Preparation of Phenol Solution: Prepare a solution of 2,3-dichlorophenol (200 g) in glacial acetic acid (540 ml) in a suitable reaction vessel.

-

Cooling: Cool the solution using an ice bath.

-

Preparation of Nitrating Mixture: Separately, prepare a solution of 90% nitric acid (58 ml) in glacial acetic acid (160 ml).

-

Addition: Add the nitrating mixture dropwise to the cooled phenol solution with continuous stirring.

-

Temperature Adjustment: After approximately half of the nitrating mixture has been added, remove the ice bath and allow the reaction mixture to warm to ambient temperature.

-

Completion of Addition: Continue the dropwise addition of the remaining nitrating mixture.

-

Reaction Time: Once the addition is complete, stir the reaction mixture for an additional 15 minutes at ambient temperature.

-

Precipitation: Pour the reaction mixture into a large beaker containing an ice/water mixture (3,000 ml). A yellowish solid will precipitate.

-

Collection: Collect the precipitated product by filtration.

-

Initial Purification (Sublimation): Heat the collected product in a sublimation apparatus at 80°C and 4 torr for 4 days to remove volatile by-products.

-

Final Purification (Recrystallization): Recrystallize the residue from toluene to yield pure 4-nitro-2,3-dichlorophenol (Yield: 80.3 g, m.p. 148-150°C).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups:

-

Hydroxyl Group (-OH): This group is acidic and can be deprotonated by a base to form a phenoxide ion. The phenoxide is a potent nucleophile and strongly activates the ring towards electrophilic substitution.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the ring towards electrophilic aromatic substitution. It also activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

-

Chlorine Atoms (-Cl): The chlorine atoms are deactivating via induction but are ortho-para directors via resonance. They can also serve as leaving groups in nucleophilic aromatic substitution reactions, especially when activated by the nitro group.

Expected Reactions:

-

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the C2 position (ortho to the nitro group) is the most likely site for nucleophilic attack. The strong electron-withdrawing effect of the nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the substitution.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This reaction yields 4-amino-2,3-dichlorophenol, a valuable intermediate. An environmental impact assessment study lists the conversion of this compound to 2,3-Dichloro-4-aminophenol as a manufacturing application.[5]

-

Etherification of the Hydroxyl Group: The phenolic proton can be removed by a base, and the resulting phenoxide can react with alkyl halides (e.g., Williamson ether synthesis) to form ethers.

Applications in Synthesis

While specific, large-scale industrial applications for this compound are not widely documented, its structure makes it a logical precursor for more complex molecules. Its primary documented use is as a chemical intermediate.

-

Intermediate for Aminophenols: As mentioned, it is a direct precursor to 2,3-Dichloro-4-aminophenol .[5] This resulting aminophenol can be a building block for pharmaceuticals, dyes, or other specialty chemicals.

-

Potential Agrochemical Intermediate: Closely related isomers, such as 2,6-Dichloro-4-nitrophenol, are crucial intermediates in the synthesis of insecticides like Hexaflumuron.[4] By analogy, this compound could potentially be used in the development of novel pesticides or herbicides.

Safety, Handling, and Disposal

This compound is classified as a hazardous substance. The safety protocols are derived from its GHS classification and data on related chlorinated nitrophenols.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Serious Eye Damage | H318 | Causes serious eye damage. |

| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects. |

Experimental Protocol: Safe Handling and Storage

1. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.

2. Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Keep the container tightly closed.

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

3. First Aid Measures:

-

If Ingested: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.

4. Disposal:

-

Dispose of contents and container to an approved hazardous waste disposal plant.

-

Do not allow the product to enter drains.

Safe Handling Workflow Diagram

Caption: General workflow for safely handling this compound.

Conclusion

This compound is a specialty chemical with clear potential as a synthetic intermediate. While comprehensive characterization data is not broadly published, its synthesis from 2,3-dichlorophenol is well-defined.[2] Its reactivity is predictably dictated by the activating hydroxyl group and the deactivating/directing effects of the nitro and chloro substituents, making it a candidate for producing substituted aminophenols and other complex derivatives. Due to its hazardous nature, particularly its potential for causing serious eye damage and toxicity to aquatic life, strict adherence to safety and disposal protocols is mandatory for any research or development activities involving this compound.

References

-

PrepChem.com. Synthesis of 4-nitro-2,3-dichlorophenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 2,6-Dichloro-4-nitrophenol in Modern Agrochemicals. [Link]

-

Environmental Clearance India. (2020). Proposed Terms of Reference (TOR) For EIA studies for M/s. Govind Organics Industries LLP. [Link]

-

Chemcess. (2024). 4-Nitrophenol: Properties, Production And Uses. [Link]

-

Arctom. CAS NO. 59384-57-5 | this compound. [Link]

- Google Patents. (2021).

-

Quick Company. (2016). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. [Link]

Sources

An In-depth Technical Guide to the Safety Data Sheet of 2,3-Dichloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety information for 2,3-Dichloro-4-nitrophenol, CAS Number 59384-57-5. As a senior application scientist, the aim is to deliver not just data, but actionable insights grounded in established safety protocols. Understanding the causality behind safety measures is paramount for fostering a proactive safety culture in the laboratory.

Compound Profile and Hazard Identification

This compound is a chlorinated and nitrated phenol derivative.[1] Such compounds are common intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of both chloro- and nitro- functional groups on the phenol ring significantly influences its reactivity and toxicological profile.

GHS Classification and Hazard Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for this compound indicates multiple hazards that require stringent control measures.[2]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

The hazard statements reveal that this compound is not only acutely toxic upon ingestion but also poses significant risks to the skin and eyes, with the potential for irreversible eye damage.[2] The classification as a skin sensitizer is of particular concern, as initial exposures may not produce a severe reaction, but subsequent contact can lead to a significant allergic response.[2]

Caption: Workflow for Emergency Response to Chemical Exposure.

Protocols for Safe Handling, Storage, and Disposal

Proactive measures are the cornerstone of laboratory safety. Adherence to proper handling and storage protocols is non-negotiable.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 2: Required Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. [3] | Protects against splashes and dust, preventing serious eye damage (H318). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. A chemically impervious suit may be required for large quantities. [3] | Prevents skin irritation (H315) and sensitization (H317). |

| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with appropriate cartridges is necessary. [4] | Prevents inhalation of harmful dust. |

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is correctly donned. The work area should be clear of clutter.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use tools like spatulas and weighing paper to minimize the generation of airborne particles.

-

In Case of Spill: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal. [3]Do not use water to clean up as this can spread contamination.

-

Post-Handling: After handling, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water. [3]

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. [5][6]It should be stored away from incompatible materials such as strong bases. [4]Store in a locked cabinet to restrict access. [5][6]* Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This compound should not be released into the environment. [2]Contaminated containers must be treated as hazardous waste.

Physical and Chemical Properties

Understanding the physical properties of a chemical is crucial for predicting its behavior under various laboratory conditions.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 59384-57-5 [1] |

| Molecular Formula | C₆H₃Cl₂NO₃ [1] |

| Molecular Weight | 208.00 g/mol [1] |

| Appearance | White to light yellow solid [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions [2] |

Conclusion

This compound is a valuable research chemical that demands rigorous adherence to safety protocols. Its profile as a toxic, irritant, and sensitizing agent, with the potential for severe eye damage and long-term environmental harm, necessitates a comprehensive approach to risk management. By understanding the "why" behind each safety recommendation—from GHS classifications to specific first-aid measures—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment.

References

-

PubChem. This compound | C6H3Cl2NO3 | CID 12311540. Available from: [Link]

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. Available from: [Link]

-

Carl ROTH. Safety data sheet. Available from: [Link]

-

PubChem. 2,5-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 22108. Available from: [Link]

-

PubChem. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932. Available from: [Link]

-

PubChem. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066. Available from: [Link]

-

Harper College. SIGMA-ALDRICH Safety Data Sheet. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96%. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available from: [Link]

Sources

A Technical Guide to 2,3-Dichloro-4-nitrophenol for Advanced Research

Abstract: This technical guide provides a comprehensive overview of 2,3-dichloro-4-nitrophenol, a halogenated aromatic compound of significant interest in synthetic chemistry and materials science. This document details its fundamental physicochemical properties, outlines a robust synthesis and purification protocol, describes rigorous analytical methods for its characterization, and discusses its known applications and safety considerations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective and safe use in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted phenol characterized by the presence of two chlorine atoms and a nitro group on the benzene ring. These functional groups significantly influence its chemical reactivity, acidity, and overall physical properties.

1.1 Core Identifiers

The primary identifiers for this compound are crucial for accurate documentation, procurement, and safety management.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 59384-57-5 | [1][3][4] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 208.00 g/mol | [1][2][3] |

| InChI Key | SANZGCKGKOUHJG-UHFFFAOYSA-N | [1][2] |

1.2 Physicochemical Data

The physical properties of a compound are foundational to its handling, purification, and application. The melting point, for instance, is a key indicator of purity, while solubility dictates the choice of solvents for reactions and purification processes.

| Property | Value | Notes | Source |

| Melting Point | 148-150 °C | Recrystallized from toluene. | [5] |

| Appearance | Yellowish solid/precipitate | The color is typical for nitrophenolic compounds. | [5] |

| Solubility | Soluble in organic solvents like toluene and glacial acetic acid. | Limited solubility in water is expected due to the hydrophobic aromatic ring and chlorine substituents. | [5] |

| Storage | Store in a dry, well-ventilated place. | [6] |

Section 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the nitration of a dichlorinated phenol precursor. The choice of starting material and reaction conditions is critical to maximize the yield of the desired isomer and minimize the formation of by-products.

2.1 Synthesis Pathway: Nitration of 2,3-Dichlorophenol

The selected synthesis involves the electrophilic aromatic substitution of 2,3-dichlorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating but also ortho-, para-directing. The nitro group will preferentially add to the position para to the hydroxyl group due to steric hindrance at the ortho positions.

Causality in Experimental Design:

-

Starting Material: 2,3-Dichlorophenol is chosen because the existing chloro-substituents direct the incoming nitro group to the desired C4 position, para to the powerful hydroxyl directing group.

-

Reagents: A mixture of nitric acid in glacial acetic acid is used as the nitrating agent. Acetic acid serves as a solvent and moderates the reactivity of the nitric acid, providing a more controlled reaction compared to the more aggressive nitric/sulfuric acid mixture, which could lead to over-nitration or oxidation.

-

Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic nitration reaction and prevent the formation of unwanted side products. Allowing the reaction to warm to ambient temperature ensures the reaction proceeds to completion.

2.2 Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

2.3 Detailed Synthesis Protocol [5]

This protocol is adapted from a documented synthesis of 4-nitro-2,3-dichlorophenol.

-

Preparation: In a suitable reaction vessel, prepare a solution of 2,3-dichlorophenol (200 g) in glacial acetic acid (540 ml).

-

Cooling: Cool the solution in an ice bath to lower the initial temperature.

-

Nitration: While stirring, add a solution of 90% nitric acid (58 ml) in glacial acetic acid (160 ml) dropwise. The rate of addition should be controlled to manage the reaction exotherm.

-

Reaction Completion: After approximately half of the nitric acid solution has been added, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Continue stirring for 15 minutes after the addition is complete.

-

Precipitation: Pour the reaction mixture into a large beaker containing an ice/water mixture (3,000 ml). A yellowish solid product will precipitate.

-

Isolation: Collect the crude product by filtration.

2.4 Detailed Purification Protocol [5]

Self-Validation Insight: The purification process employs two distinct methods to ensure high purity. Sublimation effectively removes volatile isomers, a common by-product in nitration reactions. Subsequent recrystallization from a carefully chosen solvent (toluene) removes less volatile impurities, with the final melting point serving as a key validation checkpoint for purity.

-

By-product Removal (Sublimation): Heat the crude product in a sublimation apparatus at 80°C under vacuum (4 torr) for an extended period (e.g., 4 days). This step is designed to remove any volatile 2-nitro-5,6-dichlorophenol isomer formed as a by-product.

-

Recrystallization: Take the non-volatile residue from the sublimation and recrystallize it from toluene.

-

Drying and Characterization: Collect the resulting crystals, dry them thoroughly, and determine the melting point. A sharp melting point in the range of 148-150°C indicates a high degree of purity.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a comprehensive and trustworthy assessment.

3.1 Analytical Workflow for Quality Control

Caption: Analytical workflow for the comprehensive characterization of the final product.

3.2 High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound and quantify any impurities.

-

Rationale: Reversed-phase HPLC is an ideal technique for separating phenolic compounds. A C18 column provides excellent separation based on hydrophobicity. The mobile phase, typically a mixture of acetonitrile or methanol and acidified water, allows for the elution of the analyte with good peak shape. UV detection is highly effective due to the strong chromophores (nitro and phenyl groups) in the molecule.

Protocol:

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of HPLC-grade acetonitrile and water containing 0.1% phosphoric or formic acid. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile:acidified water.[7]

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL of the sample. Monitor the elution at a wavelength where the compound has maximum absorbance (typically determined by a PDA scan). Purity is calculated based on the relative peak area.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Rationale: The number of signals, their chemical shifts, splitting patterns (for ¹H), and integration values in the NMR spectrum provide a detailed map of the molecule's structure. This is the definitive method for confirming the correct isomeric form has been synthesized.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[8]

-

Data Analysis:

-

¹H NMR: Expect signals in the aromatic region (typically 7.0-8.5 ppm). The integration and splitting patterns of these signals will confirm the substitution pattern on the benzene ring. A signal for the phenolic proton will also be present, though its chemical shift can be variable.

-

¹³C NMR: Expect six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents (Cl, NO₂, OH).

-

3.4 Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Rationale: MS provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of C₆H₃Cl₂NO₃. The isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl) provides an additional, highly specific confirmation of the compound's identity.

Protocol:

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).

-

Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent like dichloromethane. For LC-MS, use the same sample prepared for HPLC analysis.

-

Analysis: Acquire the mass spectrum. Look for the molecular ion peak [M]⁺ or [M-H]⁻ corresponding to a mass of approximately 208 g/mol . Verify the characteristic isotopic pattern for a molecule containing two chlorine atoms.

Section 4: Applications and Biological Significance

While this compound is primarily a research chemical and synthetic intermediate, related dichloronitrophenols have been investigated for various biological activities.

-

Synthetic Intermediate: Its primary utility is as a building block in organic synthesis. The nitro group can be reduced to an amine, and the hydroxyl and chloro groups can be subjected to various chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals.[9]

-

Biocidal and Antimicrobial Activity: Dichlorinated and nitrated phenols as a class have demonstrated antimicrobial and biocidal properties. For example, the related compound 2,6-dichloro-4-nitrophenol is used as a biocide in water treatment and as a pesticide.[10] These properties are attributed to the ability of nitrophenols to uncouple oxidative phosphorylation in cells. While specific data for the 2,3-dichloro isomer is less common, its structural similarity suggests potential for similar activity, warranting further investigation.

Section 5: Safety, Handling, and Disposal

5.1 Hazard Identification

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate precautions.

| Hazard Class | Statement | GHS Code | Source |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][6] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][6] |

| Skin Sensitization | May cause an allergic skin reaction | H317 | [1][6] |

| Serious Eye Damage | Causes serious eye damage | H318 | [1][6] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects | H410 | [1][6] |

5.2 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

5.3 First Aid and Exposure Measures

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. If irritation or a rash occurs, seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist.

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[11]

5.4 Disposal

Dispose of waste material and containers in accordance with local, regional, and national regulations. This compound should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways due to its high aquatic toxicity.

References

-

PrepChem.com. (n.d.). Synthesis of 4-nitro-2,3-dichlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1986). Nitration of phenolic compounds.

-

The Royal Society of Chemistry. (n.d.). Supporting information for - General Information. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 59384-57-5 | this compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. 59384-57-5 | this compound - AiFChem [aifchem.com]

- 2. This compound | C6H3Cl2NO3 | CID 12311540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 59384-57-5 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. rsc.org [rsc.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

Environmental fate and biodegradation of 2,3-Dichloro-4-nitrophenol

An In-depth Technical Guide to the Environmental Fate and Biodegradation of 2,3-Dichloro-4-nitrophenol

Foreword

Chlorinated nitrophenols represent a class of synthetic organic compounds whose prevalence in the environment is a direct consequence of their utility in the industrial and agricultural sectors. As precursors and intermediates in the synthesis of pesticides, herbicides, dyes, and pharmaceuticals, their release into soil and water ecosystems—whether accidental or through improper disposal—poses a significant environmental concern.[1][2] Among these, this compound (DCNP) is a compound of interest due to its potential toxicity and persistence. The electron-withdrawing properties of its constituent chloro and nitro groups render the aromatic ring resistant to microbial attack, classifying it as a recalcitrant xenobiotic.[3] This guide, intended for researchers, environmental scientists, and drug development professionals, provides a comprehensive technical overview of the physicochemical properties, environmental fate, and particularly the microbial biodegradation of DCNP and its closely related analogues. By synthesizing current research, we will explore the metabolic pathways, enzymatic systems, and analytical methodologies crucial for understanding and mitigating the environmental impact of this compound.

Physicochemical Profile of this compound

A thorough understanding of a compound's environmental behavior begins with its fundamental physicochemical properties. These characteristics govern its solubility, volatility, and partitioning behavior in different environmental compartments (air, water, soil), which in turn dictates its bioavailability and susceptibility to degradation processes.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][4] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [PubChem][4] |

| Molecular Weight | 208.00 g/mol | [PubChem][4] |

| CAS Number | 59384-57-5 | [ChemicalBook][5] |

| Appearance | Solid (Typical for nitrophenols) | Inferred |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.6 (Computed) | [PubChem][4] |

| Polar Surface Area | 66.1 Ų | [PubChem][4] |

The Log K_ow_ value of 2.6 suggests a moderate potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment.

Environmental Fate and Transformation

The persistence of DCNP in the environment is a balance between its inherent stability and its susceptibility to various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic Degradation

Abiotic degradation pathways, such as photolysis and hydrolysis, can contribute to the transformation of nitrophenolic compounds in the environment. For instance, the atmospheric half-lives of nitrophenol isomers are estimated to be between 3 and 18 days, primarily driven by photochemical reactions.[6] While specific data for DCNP is limited, it is expected to undergo similar transformations. Ozonation has also been shown to be an effective method for degrading chlorinated nitrophenols in aqueous solutions, particularly at alkaline pH.[7]

Biodegradation: The Microbial Response

The primary mechanism for the complete mineralization of compounds like DCNP is microbial biodegradation. The presence of both chlorine and nitro substituents makes these molecules particularly recalcitrant.[1][3] However, various microorganisms have evolved sophisticated enzymatic systems to utilize these xenobiotics as a source of carbon and energy.[8]

Due to the extensive research available on the closely related compound 2-Chloro-4-nitrophenol (2C4NP) , its metabolic pathways serve as an excellent model for understanding the potential biodegradation of DCNP. Microbial degradation of 2C4NP primarily proceeds through two distinct, well-characterized pathways, which differ in their initial enzymatic attacks and subsequent intermediates.

This pathway is predominantly observed in Gram-negative bacteria.[9] It involves an initial monooxygenase-catalyzed reaction that removes the nitro group, followed by reductive dehalogenation. A key intermediate in this pathway is chlorohydroquinone (CHQ) or hydroquinone (HQ).

A well-studied example is the degradation of 2C4NP by Burkholderia sp. strain SJ98.[10] In this bacterium, the pnp gene cluster, initially identified for para-nitrophenol (PNP) degradation, is also responsible for 2C4NP catabolism.[10][11]

-

Step 1: Oxidative Denitration: The enzyme PnpA, a PNP 4-monooxygenase, catalyzes the initial attack on 2C4NP, removing the nitro group and forming chloro-1,4-benzoquinone (CBQ).[10]

-

Step 2: Reductive Dechlorination/Reduction: The enzyme PnpB, a 1,4-benzoquinone reductase, reduces CBQ to chlorohydroquinone (CHQ).[10] In other organisms like Burkholderia sp. RKJ 800, CHQ is further reduced to hydroquinone (HQ).[1][3]

-

Step 3: Ring Cleavage: The aromatic ring of HQ is then cleaved by a dioxygenase, leading to intermediates like γ-hydroxymuconic semialdehyde, which are subsequently funneled into central metabolic pathways.[1]

This pathway, while also found in some Gram-negative bacteria like Cupriavidus sp. CNP-8, is distinct from the hydroquinone route.[12] It involves the formation of 1,2,4-benzenetriol (BT), also known as hydroxyquinol, as the central ring-cleavage substrate.

In Cupriavidus sp. CNP-8, the degradation is initiated by a two-component FAD-dependent monooxygenase, HnpAB, encoded by the hnp gene cluster.[12]

-

Step 1: Monooxygenation: The HnpAB enzyme complex converts 2C4NP into BT, proceeding through a chloro-1,4-benzoquinone intermediate.[12] This initial step removes both the nitro and chloro groups.

-

Step 2: Ring Cleavage: The BT intermediate is then subject to ring cleavage by HnpC, a BT 1,2-dioxygenase. This reaction forms maleylacetate.[12]

-

Step 3: Further Metabolism: Maleylacetate is subsequently reduced by maleylacetate reductase to β-ketoadipate, which enters the TCA cycle for complete mineralization.[13]

Ecotoxicity Profile

Nitrophenols and their chlorinated derivatives are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity.[6] Acute exposure in humans can lead to headaches, nausea, and cyanosis.[14] While comprehensive toxicological data for DCNP is scarce, related compounds like 4-nitrophenol are known to be toxic to aquatic life and can cause irritation upon contact.[14][15] The intermediates formed during biodegradation, such as hydroquinones and benzoquinones, can also exhibit toxicity. A successful bioremediation strategy must therefore ensure the complete mineralization of the parent compound to harmless inorganic products.

Analytical Methodologies for Detection and Quantification

The effective study and monitoring of DCNP in environmental matrices require robust and sensitive analytical methods. Several techniques are suitable for the detection and quantification of nitrophenolic compounds.[16][17]

| Analytical Technique | Principle | Typical Detector(s) | Expected Performance for DCNP | References |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | UV-Vis, Photodiode Array (PDA) | High precision and accuracy; suitable for aqueous samples. Detection limits in the low µg/mL range. | [16][18] |

| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a stationary phase. | Mass Spectrometry (MS), Electron Capture (ECD) | High sensitivity and selectivity, especially with MS. May require derivatization. | [18] |

| Electrochemical Methods | Detection based on the oxidation or reduction of the analyte at a modified electrode surface. | Amperometric, Voltammetric | Rapid, low-cost, and suitable for in-situ monitoring. High sensitivity (nM to µM range). | [16][17][19] |

Experimental Protocol: HPLC-UV Analysis of DCNP

This protocol provides a generalized workflow for the quantification of DCNP in an aqueous sample, based on standard methods for phenolic compounds.

Objective: To quantify the concentration of this compound in a water sample.

1. Instrumentation and Reagents:

-

HPLC system with a UV-Vis or PDA detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

HPLC-grade acetonitrile and water.

-

Phosphoric acid or other suitable buffer component.

-

This compound analytical standard.

-

0.45 µm syringe filters.

2. Workflow Diagram:

3. Step-by-Step Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a 60:40 (v/v) mixture of acetonitrile and water. Acidify the aqueous portion with 0.1% phosphoric acid to ensure the phenol is in its protonated state for better chromatographic peak shape. Degas the mobile phase before use.

-

Standard Preparation: Accurately weigh and dissolve the DCNP standard in the mobile phase to create a stock solution (e.g., 100 µg/mL). Perform serial dilutions to prepare a set of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL).

-

Sample Preparation: Collect the aqueous sample. If it contains particulates, filter it through a 0.45 µm syringe filter directly into an HPLC vial.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Set based on the UV absorbance maximum of DCNP (typically determined by scanning a standard).

-

-

Analysis:

-

Inject the calibration standards in sequence from lowest to highest concentration.

-

Generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) > 0.995.

-

Inject the prepared sample(s).

-

Determine the concentration of DCNP in the sample by interpolating its peak area from the calibration curve.

-

Conclusion and Future Directions

This compound, like other chlorinated nitrophenols, is a persistent environmental pollutant whose fate is largely determined by microbial activity. Research on analogous compounds has revealed sophisticated and diverse enzymatic pathways, primarily the (chloro)hydroquinone and 1,2,4-benzenetriol routes, capable of mineralizing these recalcitrant molecules. Understanding these pathways at the molecular and biochemical levels is paramount for developing effective bioremediation strategies.[12]

Future research should focus on isolating and characterizing novel microorganisms capable of degrading DCNP, particularly under harsh environmental conditions (e.g., high salinity, extreme pH).[8] Advanced "omics" approaches (genomics, proteomics, transcriptomics) can further elucidate the regulatory networks and key enzymes involved, paving the way for the genetic engineering of superior biocatalysts for environmental cleanup.

References

-

Arora PK, Jain RK (2012) Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLoS ONE 7(6): e38676. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12311540, this compound. [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). 4-Nitrophenol. [Link]

-

Khan, I., Saeed, K., Ali, N., Khan, I., Zhang, B., & Sadiq, M. (2019). Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH. Materials Advances, 1(1), 1-10. [Link]

-

Yoganand, P., et al. (2021). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. Environmental Technology & Innovation, 23, 101601. [Link]

-

Singh, S., & Singh, D. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Chemical Engineering, 10(4), 108035. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22108, 2,5-Dichloro-4-nitrophenol. [Link]

-

Li, Y., et al. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. IOP Conference Series: Earth and Environmental Science, 371, 042044. [Link]

-

Kwarciak-Kozłowska, A., & Bielan, Z. (2020). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Water, 12(9), 2445. [Link]